![molecular formula C12H23ClN2O2 B2894375 Tert-butyl N-(1-azaspiro[3.3]heptan-6-ylmethyl)carbamate;hydrochloride CAS No. 2378502-06-6](/img/structure/B2894375.png)
Tert-butyl N-(1-azaspiro[3.3]heptan-6-ylmethyl)carbamate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(1-azaspiro[3.3]heptan-6-ylmethyl)carbamate hydrochloride is a chemical compound with the CAS Number: 2378502-06-6 . It has a molecular weight of 262.78 and its IUPAC name is tert-butyl (((4r,6r)-1-azaspiro[3.3]heptan-6-yl)methyl)carbamate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)13-8-9-6-12(7-9)4-5-14-12;/h9,14H,4-8H2,1-3H3,(H,13,15);1H/t9-,12-; . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the connectivity between them.Physical And Chemical Properties Analysis
This compound is a powder and it is stored at a temperature of 4 degrees Celsius . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS) or similar documents .Scientific Research Applications
Synthesis and Chemical Properties
Bifunctional Compound Synthesis : Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to Tert-butyl N-(1-azaspiro[3.3]heptan-6-ylmethyl)carbamate; hydrochloride, offers a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems through efficient and scalable synthetic routes (Meyers et al., 2009).
Boc Protecting Group Introduction : The use of tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD) in the preparation of N-Boc-amino acids illustrates the chemical versatility and significance of similar tert-butyl carbamate derivatives (Rao et al., 2017).
Synthetic Building Blocks : Tert-butyl cinnamates, closely related to Tert-butyl N-(1-azaspiro[3.3]heptan-6-ylmethyl)carbamate; hydrochloride, are shown to be versatile synthetic building blocks undergoing highly selective ring-opening reactions, highlighting their potential in chemical synthesis (Armstrong & Ferguson, 2012).
Catalytic and Enantioselective Synthesis : The enantioselective synthesis of proline scaffolds from tert-butyl derivatives demonstrates their utility in producing complex, chiral molecules for pharmaceutical purposes (López et al., 2020).
Pharmacological and Biological Applications
Pharmacological Properties : Investigating the pharmacological properties of isoprenaline derivatives, including those with tert-butyl carbamate structures, has revealed significant insights into beta-agonist properties and receptor binding, pertinent to drug discovery and development (Eigenmann et al., 1989).
Drug Discovery Scaffolds : The synthesis of 6-azaspiro[4.3]alkanes from ketones, including tert-butyl carbamates, underscores their role as innovative scaffolds in drug discovery, demonstrating the compound's relevance in medicinal chemistry (Chalyk et al., 2017).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The compound also has several precautionary statements, which provide guidance on how to handle the compound safely .
properties
IUPAC Name |
tert-butyl N-(1-azaspiro[3.3]heptan-6-ylmethyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)13-8-9-6-12(7-9)4-5-14-12;/h9,14H,4-8H2,1-3H3,(H,13,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSMCIIFRGMNOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2(C1)CCN2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

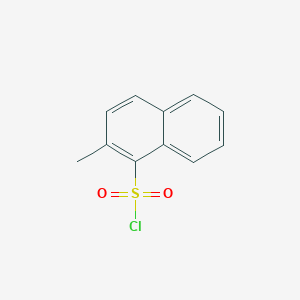
![8-amino-N-(5-methyl-1,2-oxazol-3-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B2894293.png)
![Ethyl 5,5,7,7-tetramethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2894296.png)

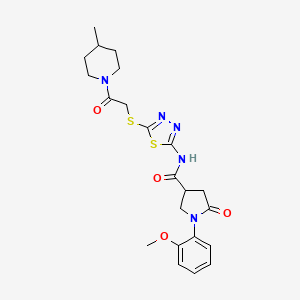
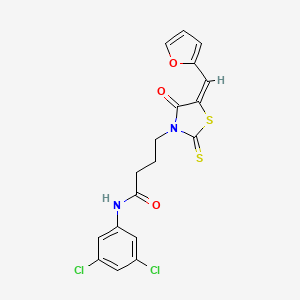

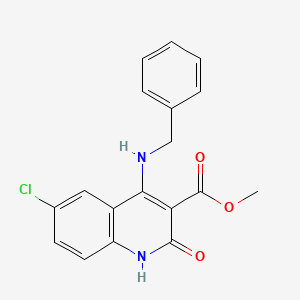

![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2894307.png)
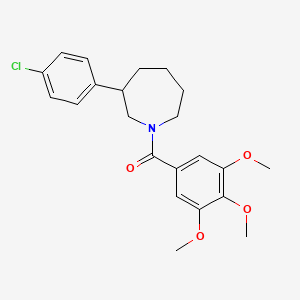
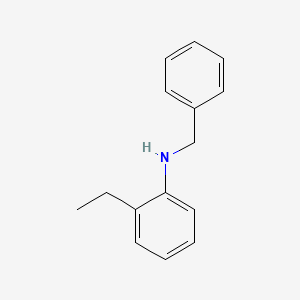
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2894311.png)
![N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2894314.png)